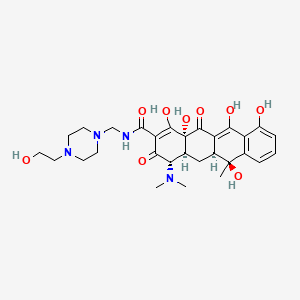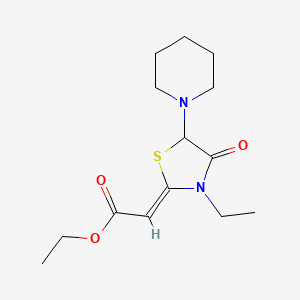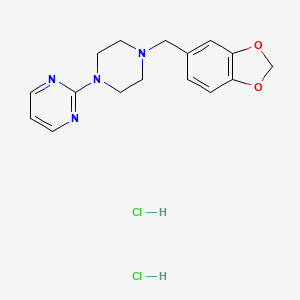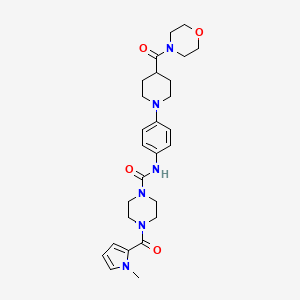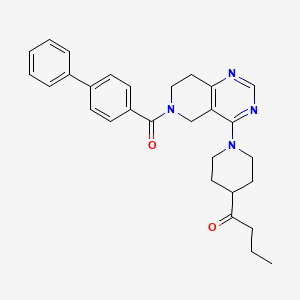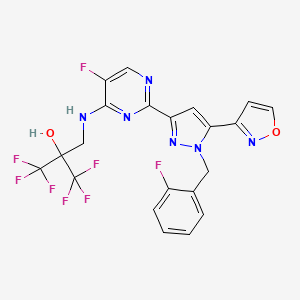
普拉利西呱特
描述
普拉利西呱是一种可溶性鸟苷酸环化酶激动剂,在治疗各种心血管和代谢疾病方面已显示出前景。 它目前正在研究其在保留射血分数的心力衰竭和糖尿病肾病等疾病中的潜在益处 .
科学研究应用
普拉利西呱具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究可溶性鸟苷酸环化酶刺激的影响。
生物学: 它用于研究环鸟苷一磷酸信号传导在各种生物过程中的作用。
医学: 它正在研究其在心血管和代谢疾病中的潜在治疗效果。
工业: 它用于开发新的药物和治疗剂
作用机制
普拉利西呱通过刺激可溶性鸟苷酸环化酶发挥作用,进而增强一氧化氮信号传导。 这导致环鸟苷一磷酸水平升高,从而产生各种生理效应,例如血管舒张、抗炎和抗纤维化作用 . 涉及的分子靶点和通路包括一氧化氮-环鸟苷一磷酸信号通路 .
类似化合物:
利奥西呱: 另一种用于治疗肺动脉高压的可溶性鸟苷酸环化酶激动剂。
维利西呱: 一种用于治疗心力衰竭的可溶性鸟苷酸环化酶激动剂。
普拉利西呱的独特性: 普拉利西呱在其广泛的组织分布及其引发多种有益作用的能力方面是独特的,包括血流动力学、抗炎和抗纤维化作用
生化分析
Biochemical Properties
Praliciguat enhances nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling . This signaling pathway is crucial for various biochemical reactions in the body, including those that regulate vascular tone, inflammation, and fibrosis . Praliciguat interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) .
Cellular Effects
Praliciguat has been shown to have broad tissue distribution and elicits hemodynamic, anti-inflammatory, and anti-fibrotic effects . It influences cell function by enhancing NO-cGMP signaling, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Praliciguat involves its interaction with the enzyme soluble guanylate cyclase (sGC). Praliciguat stimulates sGC, leading to an increase in the production of cGMP . This increase in cGMP production enhances NO-cGMP signaling, which has been shown to elicit hemodynamic, anti-inflammatory, and anti-fibrotic effects .
Temporal Effects in Laboratory Settings
Studies have shown that Praliciguat has broad tissue distribution and can enhance NO-cGMP signaling .
Dosage Effects in Animal Models
In animal models, Praliciguat has been shown to improve insulin sensitivity, glucose tolerance, and lower circulating and liver triglycerides . These effects were observed at a dosage of 6 mg/kg .
Metabolic Pathways
Praliciguat is involved in the NO-cGMP signaling pathway . It interacts with the enzyme soluble guanylate cyclase (sGC), stimulating it to produce cGMP from GTP .
Transport and Distribution
Praliciguat has broad tissue distribution
Subcellular Localization
Given its role as a soluble guanylate cyclase (sGC) stimulator, it is likely that it is localized in the cytoplasm where sGC is typically found .
准备方法
合成路线和反应条件: 普拉利西呱可以通过多种路线合成。 一种常见的方法是在甲苯中使用催化二甲基甲酰胺对异噁唑-3-羧酸进行氯化 . 另一种路线包括使用各种有机溶剂和试剂来获得所需的化学结构 .
工业生产方法: 普拉利西呱的工业生产涉及扩大上述合成路线的规模。这包括优化反应条件以确保高产率和纯度。 该过程通常涉及多个纯化和质量控制步骤以满足药物标准 .
化学反应分析
反应类型: 普拉利西呱会发生几种类型的化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 常见的试剂包括卤素和烷基化试剂.
主要形成的产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可能会产生普拉利西呱的还原形式 .
相似化合物的比较
Riociguat: Another soluble guanylate cyclase stimulator used in the treatment of pulmonary hypertension.
Vericiguat: A soluble guanylate cyclase stimulator used in the treatment of heart failure.
Olinciguat: A soluble guanylate cyclase stimulator under investigation for various cardiovascular conditions
Uniqueness of Praliciguat: Praliciguat is unique in its broad tissue distribution and its ability to elicit multiple beneficial effects, including hemodynamic, anti-inflammatory, and anti-fibrotic effects
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJNTQNMDWAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101232 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628730-49-3 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628730-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praliciguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628730493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praliciguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16300 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1H-pyrazol-3-yl]-4-pyrimidinyl]amino]methyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1S0H458SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


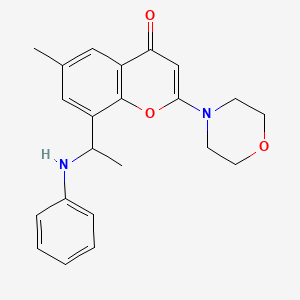
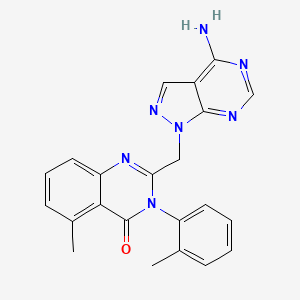
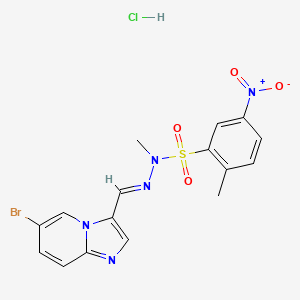
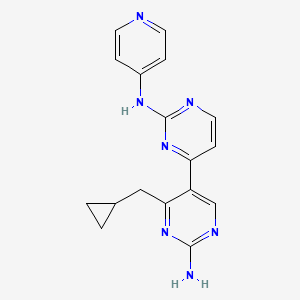
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)
